REACTION_CXSMILES
|
C[O:2][C:3](=[O:14])[CH:4]([NH:9]C(OC)=O)[CH2:5][CH2:6][CH2:7][CH3:8].[ClH:15].C(O)=O>O>[ClH:15].[NH2:9][CH:4]([C:3]([OH:14])=[O:2])[CH2:5][CH2:6][CH2:7][CH3:8] |f:4.5|
|
Name
|
2-methoxycarbonylaminohexanoic acid methyl ester
|
Quantity
|
4.07 g
|
Type
|
reactant
|
Smiles
|
COC(C(CCCC)NC(=O)OC)=O
|
Name
|
mixture
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The now crystalline residue was intensively stirred with 10 ml of acetone
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The acid mixture was removed in a vacuum
|
Type
|
ADDITION
|
Details
|
the oily residue treated twice with 20 ml of acetone
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over diphosphorus pentoxide
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(CCCC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g | |
YIELD: PERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |